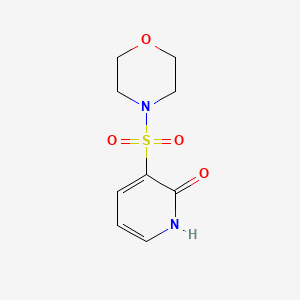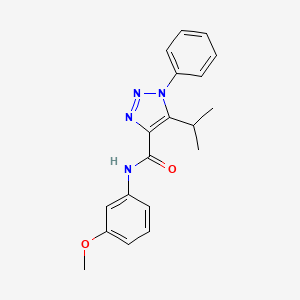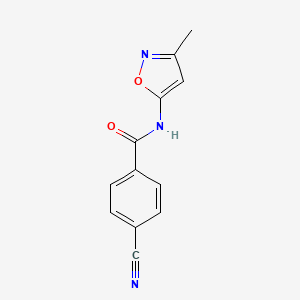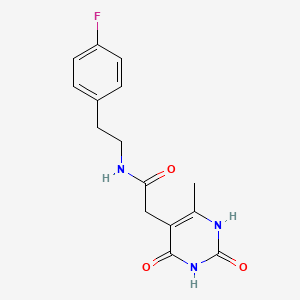![molecular formula C24H27N5O3 B2499161 2-amino-1-(3,4-dimethoxybenzyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 573948-31-9](/img/structure/B2499161.png)
2-amino-1-(3,4-dimethoxybenzyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-amino-1-(3,4-dimethoxybenzyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” is a quinoxaline derivative. Quinoxalines are a class of organic compounds that contain a ring structure made up of four carbon atoms and two nitrogen atoms . They are known for their wide range of biological activities and are used in the development of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of quinoxalines consists of a fused two-ring system, with a benzene ring attached to a pyridine ring . The specific compound you mentioned would have additional functional groups attached to this basic structure.
Chemical Reactions Analysis
Quinoxalines can undergo a variety of chemical reactions, including substitutions and additions, depending on the specific functional groups present in the compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, the presence of electron-donating or electron-withdrawing groups can significantly affect a compound’s reactivity .
科学的研究の応用
Anticancer Properties
The compound’s chemical structure suggests potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, particularly breast cancer. Further studies are needed to elucidate its mechanism of action and evaluate its efficacy in vivo .
Quinoxaline Derivatives in Drug Discovery
Quinoxaline derivatives, including this compound, have been investigated for their pharmacological properties. Their structural diversity and ability to modulate biological targets make them attractive candidates for drug development. Researchers have synthesized and tested various derivatives for antitumor and antiviral activities .
Benzylic Position Reactivity
The benzylic position in this compound (the carbon adjacent to the benzene ring) is chemically interesting. Benzylic halides typically react via either SN1 or SN2 pathways, depending on their substitution pattern. Understanding the reactivity at this position can guide further functionalization and modification for specific applications .
Molecular Docking Studies
Computational approaches, such as molecular docking, can predict the binding affinity of this compound with specific protein targets. Researchers have explored its interactions with relevant proteins involved in disease pathways. These studies provide insights into potential therapeutic applications .
Biochemical Assays
Laboratory assays have evaluated the compound’s impact on cellular processes. These include assessing its effects on cell viability, apoptosis, and cell cycle progression. Such assays help establish its biological activity and guide further investigations .
Structure-Activity Relationship (SAR) Studies
Researchers have synthesized analogs of this compound with subtle modifications to explore SAR. By systematically altering functional groups, they aim to identify key structural features responsible for its biological effects. These studies inform rational drug design and optimization .
特性
IUPAC Name |
2-amino-1-[(3,4-dimethoxyphenyl)methyl]-N-(2-methylpropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3/c1-14(2)12-26-24(30)20-21-23(28-17-8-6-5-7-16(17)27-21)29(22(20)25)13-15-9-10-18(31-3)19(11-15)32-4/h5-11,14H,12-13,25H2,1-4H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLRIAHJDZKGSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC(=C(C=C4)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-1-(3,4-dimethoxybenzyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-fluorobenzyl)-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2499078.png)



![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2499085.png)


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2499091.png)
![5-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2499092.png)



![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide](/img/structure/B2499099.png)
![benzyl 2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate](/img/structure/B2499101.png)